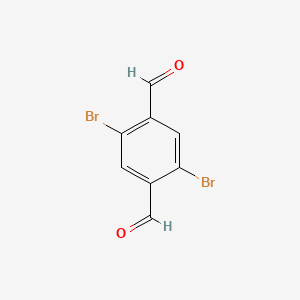
2,5-Dibromoterephthalaldehyde
Übersicht
Beschreibung
The compound of interest, 2,5-Dibromoterephthalaldehyde, is closely related to the compounds discussed in the retrieved papers. While the exact compound is not directly studied, the papers provide insights into similar compounds that can help infer some properties and behaviors of 2,5-Dibromoterephthalaldehyde. For instance, 2,5-Dibromoterephthalic acid dihydrate is a related compound that features bromine substituents on a benzene ring, similar to the target compound .
Synthesis Analysis
Although the provided papers do not directly address the synthesis of 2,5-Dibromoterephthalaldehyde, they do mention related compounds. For example, the synthesis of 2,8-Dibromo-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine, which is a dibromodisalicylaldehyde, involves the oxidation of a brominated benzaldehyde derivative . This suggests that bromination and oxidation steps are crucial in the synthesis of brominated aromatic aldehydes, which could be applicable to the synthesis of 2,5-Dibromoterephthalaldehyde.
Molecular Structure Analysis
The molecular structure of 2,5-Dibromoterephthalaldehyde can be inferred to some extent from the related compounds. The 2,5-Dibromoterephthalic acid dihydrate has a centrosymmetric molecule and forms a three-dimensional framework through intermolecular hydrogen bonds . This indicates that the dibrominated benzene core can contribute to the formation of stable crystal structures, which might also be true for 2,5-Dibromoterephthalaldehyde.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2,5-Dibromoterephthalaldehyde, but they do offer insights into the reactivity of similar compounds. The presence of aldehyde groups in these compounds suggests that they could undergo typical aldehyde reactions, such as nucleophilic addition or condensation. The bromine atoms may also participate in further substitution reactions, given their position on the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-Dibromoterephthalaldehyde can be partially deduced from the properties of related compounds. For instance, 2,5-Dimethoxybenzene-1,4-dicarboaldehyde forms highly efficient and pure emitting crystals, indicating that the substitution pattern on the benzene ring can significantly influence the optical properties of such compounds . The presence of bromine in 2,5-Dibromoterephthalaldehyde would likely affect its density, melting point, and potentially its optical properties as well. The intermolecular hydrogen bonding observed in 2,5-Dibromoterephthalic acid dihydrate suggests that similar hydrogen bonding could occur in 2,5-Dibromoterephthalaldehyde, affecting its solubility and crystal formation .
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
2,5-Dibromoterephthalaldehyde serves as a precursor in the synthesis of novel p-terphenyl derivatives. These derivatives have been studied for their optical properties, where their absorption and emission wavelengths were investigated, revealing their potential in applications requiring specific optical characteristics (Jin, 2015).
Polymerization and Materials Science
In materials science, o-phthalaldehyde, closely related to 2,5-dibromoterephthalaldehyde, is noted for its unique polymerization chemistry, leading to the production of polyphthalaldehyde (PPA). This polymer is characterized by its rapid depolymerization in the presence of acid, making it useful in applications as a responsive material for photoresists, thermal scanning probe lithography, and the development of films with nanochannels or nanopores (Wang & Diesendruck, 2018).
Catalysis and Chemical Reactions
2,5-Dibromoterephthalaldehyde also finds applications in catalysis and synthetic chemistry, where it is involved in various reactions. For instance, it acts as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds, demonstrating its utility in diversifying synthetic routes for complex molecules (Wu et al., 2021).
Covalent Organic Frameworks (COFs)
2,5-Dibromoterephthalaldehyde is instrumental in the development of covalent organic frameworks (COFs). These materials have been explored for their potential in gas storage, photocatalysis, and optoelectronics. Specifically, porphyrin-containing imine-linked COFs synthesized with derivatives of 2,5-dibromoterephthalaldehyde have shown promising optical properties, including extended J-aggregate stacking, which could have implications for applications in solar light harvesting and photocatalysis (Keller et al., 2018).
Environmental and Catalytic Applications
Furthermore, 2,5-Dibromoterephthalaldehyde-related compounds have been evaluated for environmental applications, such as dye adsorption, and catalytic reactions like aerobic oxidation and Knoevenagel condensation. This highlights the compound's versatility in contributing to sustainable chemistry solutions and its role in facilitating efficient chemical transformations (Ahmad et al., 2018).
Wirkmechanismus
Target of Action
It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Biochemical Pathways
The specific biochemical pathways affected by 2,5-Dibromoterephthalaldehyde are currently unknown . Given its role as an intermediate in organic synthesis and pharmaceutical applications , it may be involved in a wide range of biochemical processes.
Result of Action
As an intermediate in organic synthesis and pharmaceutical applications , its effects would likely depend on the specific context of its use and the nature of the final products formed.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2,5-Dibromoterephthalaldehyde . For instance, it is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C , suggesting that it may be sensitive to oxygen and temperature variations.
Safety and Hazards
The safety information for “2,5-Dibromoterephthalaldehyde” indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Zukünftige Richtungen
While specific future directions for “2,5-Dibromoterephthalaldehyde” are not mentioned in the sources I found, it’s worth noting that it has been used in the development of molecular heterostructures for photocatalytic oxygen production . This suggests potential future applications in the field of sustainable energy.
Eigenschaften
IUPAC Name |
2,5-dibromoterephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUKSWCSOBXUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C=O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493512 | |
| Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromoterephthalaldehyde | |
CAS RN |
63525-48-4 | |
| Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromoterephthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,5-dibromoterephthalaldehyde in the synthesis of 2,3,6,7-substituted anthracene derivatives?
A1: 2,5-Dibromoterephthalaldehyde serves as a crucial starting material in the synthesis of a stable protected 1,2,4,5-benzenetetracarbaldehyde. This protected tetracarbaldehyde is a key intermediate and can be synthesized in two scalable steps from 2,5-dibromoterephthalaldehyde. This intermediate is then converted to the desired 2,3,6,7-substituted anthracene derivative through a double intermolecular Wittig reaction, deprotection, and a final intramolecular double ring-closing condensation reaction. [] This synthetic route highlights the importance of 2,5-dibromoterephthalaldehyde in accessing a challenging substitution pattern in anthracene chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
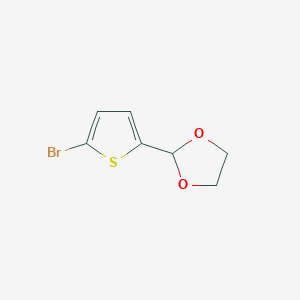
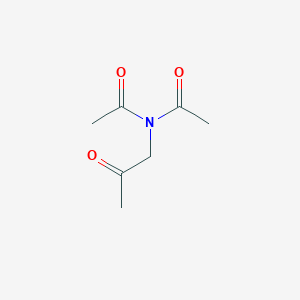

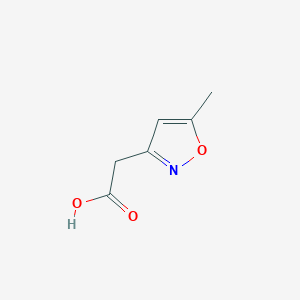
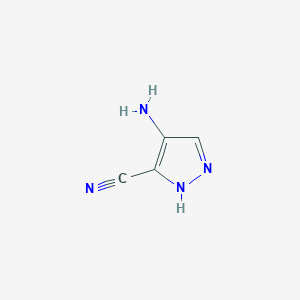

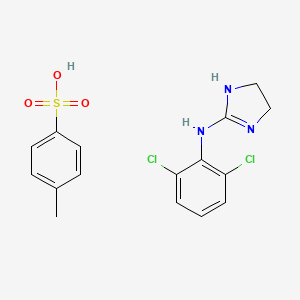

![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)
![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)
